(2-Chloro-1-methoxyethoxy)benzene
Description
Structure
3D Structure
Properties
CAS No. |
16602-34-9 |
|---|---|
Molecular Formula |
C9H11ClO2 |
Molecular Weight |
186.63 g/mol |
IUPAC Name |
(2-chloro-1-methoxyethoxy)benzene |
InChI |
InChI=1S/C9H11ClO2/c1-11-9(7-10)12-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 |
InChI Key |
IFWUBIWFDKDTAD-UHFFFAOYSA-N |
Canonical SMILES |
COC(CCl)OC1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Chloro 1 Methoxyethyl Benzene and Analogues
Direct Synthesis Approaches
Direct synthesis approaches aim to construct the target molecule in a single or a few straightforward steps from readily available starting materials.
Reaction of Phenol (B47542) Compounds with 2-Chloroethyl Methyl Ether
A primary method for synthesizing (2-chloro-1-methoxyethoxy)benzene involves the reaction of a phenol compound with 2-chloroethyl methyl ether. This reaction is a variation of the Williamson ether synthesis. wikipedia.org
A process for preparing 2-methoxyethoxy-benzenes involves reacting a corresponding phenol compound with 2-chloroethyl methyl ether. google.com This reaction is typically carried out under pressure at temperatures above 95°C without the addition of a strong polar solvent. google.com
The reaction between phenol compounds and 2-chloroethyl methyl ether to form 2-methoxyethoxy-benzenes is sensitive to temperature and pressure. Optimal conditions are crucial for achieving high yields and minimizing side reactions. The process is generally conducted at temperatures ranging from approximately 95°C to 300°C. google.com The reaction is also carried out under pressure, with a range of about 1 to 60 bar being typical. google.com For instance, in the synthesis of 1-(2-Methoxyethoxy)-benzene, sodium phenoxide and potassium carbonate were heated in 2-chloroethyl methyl ether to 150°C for 10 hours, with the internal pressure reaching a maximum of 5.4 bar. google.com In some etherification reactions of phenols, decreasing the reaction temperature, for example to 70°C, has been shown to increase the yield. frontiersin.org
Basic catalysis is fundamental to the Williamson ether synthesis, as it facilitates the deprotonation of the phenol to form the more nucleophilic phenoxide ion. wikipedia.org Various bases can be employed, with common choices including alkali metal hydroxides (like sodium hydroxide), carbonates (such as potassium carbonate and cesium carbonate), and other organic and inorganic bases. wikipedia.orggoogle.comfrontiersin.org The use of a base is a general requirement for this type of etherification. google.com The amount of base used can range from 0.5 to 10 equivalents per mole of the phenol compound, with a preferred range of 0.9 to 2 equivalents. google.com In some cases, the choice of base can significantly influence the reaction's efficiency, with cesium carbonate (Cs2CO3) sometimes providing superior results compared to other bases like potassium carbonate (K2CO3) or potassium hydroxide (B78521) (KOH). frontiersin.org
The choice of solvent can have a significant impact on the efficiency of etherification reactions. While the synthesis of 2-methoxyethoxy-benzenes from phenol and 2-chloroethyl methyl ether can be performed without the addition of a strong polar solvent, other etherification reactions show a strong solvent dependency. google.comfrontiersin.org For example, in a palladium-catalyzed allylic etherification of phenols, various solvents such as DMF, DMSO, toluene (B28343), 1,4-dioxane, DCM, DCE, and THF were screened, with MeCN (acetonitrile) being identified as the optimal solvent. frontiersin.org In other systems, reactions have been successfully carried out under solvent-free conditions, particularly when using a phase transfer catalyst like PEG400. tandfonline.com The reaction to produce 2-methoxyethoxy-benzenes can also be conducted in the presence of a weakly polar or non-polar solvent. google.com
Halogenation and Alkylation Strategies
Alternative synthetic routes to this compound and its analogues involve the strategic introduction of halogen and alkyl groups onto a pre-existing molecular scaffold.
An alternative approach involves starting with a halogenated phenol and reacting it with a methoxyethyl halide. This method is particularly useful for creating analogues with specific substitution patterns on the aromatic ring. For instance, multi-halogenated aryl fluoroalkenyl ethers have been synthesized from the reaction of phenols with 2-bromo-2-chloro-1,1,1-trifluoroethane in the presence of potassium hydroxide. beilstein-journals.org In this case, the phenol is first converted to the phenoxide ion before the addition of the halogenated reactant. beilstein-journals.org
Strategic Introduction of Chloro and Methoxyethoxy Moieties
The introduction of chloro and methoxyethoxy groups onto a benzene (B151609) scaffold to form compounds like (2-chloro-1-methoxyethyl)benzene (B13730037) requires a carefully planned synthetic strategy. The order of introduction of these substituents is crucial to ensure the desired regioselectivity and to avoid unwanted side reactions.
A common approach involves the Friedel-Crafts reaction, a cornerstone of aromatic chemistry. ucalgary.camt.com This reaction can be used to introduce an acetyl group (CH₃CO-) onto the benzene ring, which can then be further functionalized. For instance, the benzene ring can first be acylated with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form α-chloroacetophenone. The subsequent reduction of the ketone and etherification of the resulting hydroxyl group would lead to the final product.
Alternatively, the methoxy (B1213986) group can be introduced first. The synthesis of (2-chloro-1-methoxyethyl)benzene can be achieved through the reaction of benzene with 2-chloro-1-methoxyethyl chloride in the presence of a catalyst like aluminum chloride. wikipedia.org This method directly introduces the chloro and methoxyethyl groups in a single step.
The "methoxyethoxy" moiety, while not directly present in the target compound (2-chloro-1-methoxyethyl)benzene, is a key feature of related analogues. The introduction of a methoxyethoxy group onto a benzene ring is typically achieved by reacting a phenol derivative with 2-chloroethyl methyl ether in the presence of a base. researchgate.net This Williamson ether synthesis is a reliable method for forming the ether linkage.
Table 1: Key Reactions for Moiety Introduction
| Reaction | Reagents | Moiety Introduced | Reference |
| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | Acetyl group | byjus.com |
| Friedel-Crafts Alkylation | 2-chloro-1-methoxyethyl chloride, AlCl₃ | 2-chloro-1-methoxyethyl group | wikipedia.org |
| Williamson Ether Synthesis | Phenol, 2-chloroethyl methyl ether, Base | Methoxyethoxy group | researchgate.net |
Indirect Synthetic Routes and Precursor Utilization
Indirect routes often provide greater control over the synthesis and can be advantageous when direct methods are inefficient or lead to significant impurities. These routes rely on the preparation and subsequent transformation of key precursor molecules.
Derivatization of Methoxyethoxybenzonitriles to Amidine Hydrochlorides
The conversion of nitriles to amidines is a valuable transformation in organic synthesis, often accomplished via the Pinner reaction. wikipedia.orgresearchgate.netorganic-chemistry.orgdrugfuture.com This reaction involves the treatment of a nitrile with an alcohol in the presence of an acid catalyst, typically hydrogen chloride, to form an imino ester hydrochloride, also known as a Pinner salt. organic-chemistry.org This intermediate is then reacted with ammonia (B1221849) or an amine to yield the corresponding amidine hydrochloride. researchgate.net
For the synthesis of amidine hydrochlorides from methoxyethoxybenzonitriles, the nitrile precursor would first be synthesized. This could involve the cyanation of a methoxyethoxy-substituted bromobenzene (B47551) or the dehydration of a corresponding amide. The resulting methoxyethoxybenzonitrile can then be subjected to the Pinner reaction conditions.
The general steps for this derivatization are:
Formation of the Imino Ester Hydrochloride: The methoxyethoxybenzonitrile is dissolved in an anhydrous alcohol (e.g., ethanol) and saturated with dry hydrogen chloride gas. This forms the ethyl imidate hydrochloride.
Ammonolysis: The Pinner salt is then treated with a solution of ammonia in alcohol to produce the desired amidine hydrochloride. researchgate.net
The purification of the final amidine hydrochloride product can be achieved by recrystallization or by using techniques like adsorption with molecular sieves to remove impurities such as ammonium (B1175870) chloride. google.com
Synthesis via 2-Methoxyethoxy-benzyl Cyanides
A patented process describes the synthesis of 2-methoxyethoxy-benzyl cyanides as novel intermediates. researchgate.net This method involves the reaction of a phenol compound with 2-chloroethyl methyl ether under pressure and at elevated temperatures (above 95°C) without the use of a strong polar solvent. researchgate.net For example, 4-hydroxybenzyl cyanide can be reacted with 2-chloroethyl methyl ether in an autoclave at 150°C in the presence of potassium carbonate to yield 4-(2-methoxyethoxy)benzyl cyanide. researchgate.net
These 2-methoxyethoxy-benzyl cyanides are versatile precursors. The cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or as discussed previously, converted to an amidine. The benzyl (B1604629) cyanide itself is often synthesized via the Kolbe nitrile synthesis, which involves the reaction of a benzyl chloride with sodium cyanide. rsc.org
Application of 2-Chloroethyl Methyl Ether as a Key Reagent
2-Chloroethyl methyl ether (ClCH₂CH₂OCH₃) is a crucial reagent for introducing the methoxyethoxy group onto aromatic systems. ucalgary.ca Its utility is highlighted in a patented process for the preparation of 2-methoxyethoxy-benzenes. researchgate.net In this process, a phenol is reacted with 2-chloroethyl methyl ether under pressure and at temperatures between 95°C and 300°C. researchgate.net This reaction is typically carried out in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution. researchgate.net
The advantages of using 2-chloroethyl methyl ether include its availability and the efficiency of the etherification reaction under the specified conditions. A method for synthesizing 2-chloroethyl methyl ether itself involves the chlorination of ethylene (B1197577) glycol methyl ether with thionyl chloride in the presence of a catalyst. organic-chemistry.org
Table 2: Key Reagents and Intermediates
| Reagent/Intermediate | Application | Reference |
| Methoxyethoxybenzonitriles | Precursors to amidine hydrochlorides | researchgate.net |
| 2-Methoxyethoxy-benzyl Cyanides | Versatile synthetic intermediates | researchgate.net |
| 2-Chloroethyl Methyl Ether | Introduction of the methoxyethoxy group | ucalgary.caresearchgate.net |
Advanced Synthetic Techniques and Methodological Innovations
One-Pot Synthetic Procedures for Enhanced Efficiency and Impurity Control
One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of time, resource, and waste reduction. mdpi.comduke.edu While a specific one-pot synthesis for (2-chloro-1-methoxyethyl)benzene is not detailed in the provided search results, the principles of one-pot reactions can be applied to its synthesis.
For instance, a one-pot procedure could be designed where the initial Friedel-Crafts acylation of benzene is immediately followed by reduction of the resulting ketone and subsequent etherification, all in the same reaction flask. This would streamline the process and minimize losses associated with multiple workup and purification steps.
Impurity control is a critical aspect of any synthetic process, particularly in the pharmaceutical and fine chemical industries. In the context of Friedel-Crafts reactions, a common issue is polyalkylation, where the product is more reactive than the starting material, leading to the introduction of multiple alkyl groups. ucalgary.cabyjus.com This can be controlled by using a large excess of the aromatic compound. ucalgary.ca
A more effective strategy to avoid polyalkylation and other side reactions like carbocation rearrangements is to perform a Friedel-Crafts acylation followed by a reduction of the ketone. byjus.comstackexchange.com The acyl group is deactivating, which prevents further substitution on the aromatic ring. Subsequent reduction, for example, via a Clemmensen or Wolff-Kishner reduction, yields the desired alkylated product with high purity.
Table 3: Strategies for Enhanced Efficiency and Impurity Control
| Strategy | Advantage | Application | Reference |
| One-Pot Synthesis | Increased efficiency, reduced waste | Combining multiple reaction steps | mdpi.comduke.edu |
| Friedel-Crafts Acylation followed by Reduction | Avoids polyalkylation and rearrangements | Synthesis of alkylated aromatics | byjus.comstackexchange.com |
| Control of Reaction Conditions | Minimizes side products | Use of excess benzene in alkylation | ucalgary.ca |
Stereoselective Synthesis Considerations for Chiral Derivatives
Two principal retrosynthetic approaches can be envisioned for the stereoselective synthesis of chiral (2-chloro-1-methoxyethyl)benzene. The first pathway involves the asymmetric reduction of a prochiral α-chloro ketone precursor to establish the chiral center, followed by O-methylation of the resulting chiral chlorohydrin. The second major strategy relies on the asymmetric epoxidation of a styrene (B11656) precursor to form a chiral epoxide, which is then subjected to a stereospecific ring-opening reaction.
Route A: Asymmetric Reduction of 2-Chloro-1-phenylethanone
A promising method for establishing the chiral hydroxyl group is the asymmetric reduction of 2-chloro-1-phenylethanone. This transformation can be achieved with high enantioselectivity using various catalytic systems, including biocatalysts and transition-metal complexes.
Enzymatic reductions, for instance, offer a green and highly selective alternative. Carbonyl reductases (CREDs) have demonstrated considerable success in the asymmetric reduction of prochiral ketones to furnish chiral alcohols. The use of these biocatalysts often results in high enantiomeric excess (ee) under mild reaction conditions.
Alternatively, transition-metal-catalyzed asymmetric transfer hydrogenation represents a well-established and versatile method. Catalysts derived from ruthenium, rhodium, or iridium, in combination with chiral ligands, can effectively reduce α-chloro ketones to their corresponding chiral chlorohydrins with excellent stereocontrol.
Following the asymmetric reduction to produce chiral 2-chloro-1-phenylethanol, the synthesis is completed by the O-methylation of the secondary alcohol. A standard and effective method for this transformation is the Williamson ether synthesis. In this SN2 reaction, the chiral alcohol is first deprotonated with a strong base, such as sodium hydride, to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, attacking a methylating agent like methyl iodide or dimethyl sulfate. A critical aspect of this step is that the stereogenic center is the alcohol itself, and since the C-O bond of the alcohol is not broken during the reaction, the configuration of the chiral center is retained in the final ether product.
Route B: Asymmetric Epoxidation of Styrene and Subsequent Ring-Opening
An alternative and powerful strategy commences with the asymmetric epoxidation of styrene. This reaction can be catalyzed by a variety of systems, including enzymes and chiral metal complexes, to produce either (R)- or (S)-styrene oxide with high enantiopurity.
Once the chiral epoxide is obtained, the next step involves a regioselective and stereospecific ring-opening reaction. The introduction of the methoxy and chloro functionalities can be achieved through a carefully controlled process. Acid-catalyzed ring-opening of styrene oxide with methanol (B129727) as the nucleophile is known to proceed with high regioselectivity, with the nucleophile attacking the more substituted benzylic carbon. This reaction typically proceeds via an SN2-like mechanism, resulting in the inversion of configuration at the attacked carbon center. Subsequent conversion of the hydroxyl group to a chloride, for instance using thionyl chloride or a similar reagent, would also proceed with a predictable stereochemical outcome, typically inversion of configuration.
A more direct approach would be a one-pot methoxychlorination of the chiral styrene oxide. Treatment of the epoxide with a reagent system that can deliver both a methoxy group and a chloride ion under conditions that favor stereospecificity would be highly desirable. For instance, reaction with hydrogen chloride in methanol could potentially lead to the desired product. The stereochemical outcome of such a reaction would be governed by the mechanism of the epoxide ring-opening, which is generally an anti-addition process.
Below are tables summarizing representative research findings for the key stereoselective steps discussed.
Table 1: Asymmetric Reduction of α-Chloro Ketone Precursors
| Catalyst/Reagent | Substrate | Reducing Agent | Conditions | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Carbonyl Reductase (CRED) | 2-chloro-1-phenylethanone | NAD(P)H (with cofactor recycling) | Aqueous buffer, room temp. | >99% |
| Ru(II)-TsDPEN complex | 2-chloro-1-phenylethanone | HCOOH/Et3N | Organic solvent, 28 °C | up to 98% |
| (R)-B-Chlorodiisopinocampheylborane (DIP-Chloride™) | 2-chloro-1-phenylethanone | - | THF, -25 °C | up to 96% |
Table 2: Asymmetric Epoxidation of Styrene
| Catalyst System | Oxidant | Conditions | Enantiomeric Excess (ee) of Styrene Oxide |
|---|---|---|---|
| Jacobsen's catalyst ((R,R)-Mn(III)-salen) | m-CPBA, NaOCl | CH2Cl2, 0 °C | up to 97% |
| Sharpless Asymmetric Dihydroxylation followed by cyclization | K3Fe(CN)6, K2CO3 | t-BuOH/H2O | >99% |
| Styrene Monooxygenase (enzyme) | O2, NADH | Aqueous buffer, 30 °C | >99% |
Chemical Reactivity and Transformation Pathways of 2 Chloro 1 Methoxyethyl Benzene Derivatives
Nucleophilic Substitution Reactions on the Halogenated Alkyl Chain
The carbon-chlorine bond in the 2-chloro-1-methoxyethyl group is the primary site for nucleophilic substitution reactions. The mechanism and stereochemistry of these reactions are influenced by the nature of the nucleophile, the solvent, and the electronic and steric effects of substituents on the benzene (B151609) ring.
Mechanism and Stereochemical Aspects
Nucleophilic substitution on the chlorinated alkyl chain of (2-chloro-1-methoxyethyl)benzene (B13730037) derivatives can proceed through either a unimolecular (SN1) or a bimolecular (SN2) mechanism.
The SN2 mechanism is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom from the backside, leading to an inversion of stereochemistry at the chiral center, if applicable. ucsb.edu This mechanism is favored by strong, unhindered nucleophiles and polar aprotic solvents. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. libretexts.org
The SN1 mechanism , in contrast, is a two-step process involving the formation of a carbocation intermediate. This pathway is favored by weak nucleophiles, polar protic solvents, and substrates that can form stable carbocations. The benzylic position in (2-chloro-1-methoxyethyl)benzene derivatives can stabilize a carbocation through resonance with the aromatic ring. Reactions proceeding through an SN1 mechanism typically result in a racemic mixture of products if the starting material is chiral. youtube.com
The choice between SN1 and SN2 pathways is a competitive process influenced by several factors, as summarized in the table below.
| Factor | SN1 | SN2 |
| Substrate | Tertiary > Secondary > Primary | Primary > Secondary > Tertiary |
| Nucleophile | Weak nucleophiles favored | Strong nucleophiles favored |
| Solvent | Polar protic solvents (e.g., water, alcohols) | Polar aprotic solvents (e.g., acetone, DMSO) |
| Leaving Group | Good leaving group required | Good leaving group required |
| Stereochemistry | Racemization | Inversion of configuration |
| Kinetics | First-order: rate = k[Substrate] | Second-order: rate = k[Substrate][Nucleophile] |
This table provides a general overview of the factors influencing SN1 and SN2 reactions.
Influence of Substituents on Reaction Kinetics
Substituents on the benzene ring can significantly impact the rate of nucleophilic substitution reactions by altering the electronic properties of the substrate.
Electron-donating groups (e.g., -OCH₃, -CH₃) increase the electron density on the benzene ring. In SN1 reactions, these groups can stabilize the carbocation intermediate through resonance or inductive effects, thereby increasing the reaction rate. For SN2 reactions, the effect is less pronounced but can slightly decrease the rate by increasing electron density around the reaction center, making it less electrophilic.
Electron-withdrawing groups (e.g., -NO₂, -CN) decrease the electron density on the benzene ring. These groups destabilize the carbocation intermediate in SN1 reactions, leading to a slower reaction rate. Conversely, they can increase the rate of SN2 reactions by making the electrophilic carbon more susceptible to nucleophilic attack.
Kinetic studies on the nucleophilic substitution of 1-phenylethyl chlorides with anilines have demonstrated the profound effect of substituents on the reaction mechanism and rate. rsc.org The sign of the reaction constant (ρ) changes depending on the electronic nature of the substituent on the phenyl ring, indicating a shift in the transition state structure. rsc.org
Oxidation and Reduction Processes of Related Methoxyethoxybenzene Derivatives
The methoxyethoxybenzene moiety can undergo oxidation and reduction reactions, leading to a variety of functionalized products.
Oxidation Pathways Leading to Carboxylic Acid Derivatives
The alkyl side-chain of methoxyethoxybenzene derivatives can be oxidized to a carboxylic acid group. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) are commonly used for this transformation. libretexts.orglibretexts.org The reaction typically requires the presence of at least one benzylic hydrogen on the carbon atom attached to the aromatic ring. libretexts.org The entire alkyl chain is cleaved, and the benzylic carbon is oxidized to a carboxylic acid.
For instance, the oxidation of a substituted toluene (B28343) with potassium permanganate yields the corresponding benzoic acid. youtube.com A similar principle applies to methoxyethoxybenzene derivatives with alkyl side chains.
| Starting Material Example | Oxidizing Agent | Product Example |
| p-Methoxytoluene | KMnO₄, H₂O, Δ | p-Methoxybenzoic acid |
| Ethylbenzene | KMnO₄, H₂O, Δ | Benzoic acid |
| Isopropylbenzene | KMnO₄, H₂O, Δ | Benzoic acid |
This table illustrates the oxidation of various alkylbenzenes to carboxylic acids.
Reduction Strategies for Amine Formation
The formation of amines from methoxyethoxybenzene derivatives often involves the reduction of a nitro group, which can be introduced onto the aromatic ring via electrophilic nitration. A variety of reducing agents can be employed for this transformation.
Common methods for the reduction of aromatic nitro compounds to primary amines include:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel with hydrogen gas.
Metal-Acid Systems: Utilizing metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl).
The choice of reducing agent can be critical to avoid the reduction of other functional groups present in the molecule.
Elimination Reactions
(2-Chloro-1-methoxyethyl)benzene derivatives can undergo elimination reactions in the presence of a base to form an alkene. This process, known as dehydrohalogenation, involves the removal of the chlorine atom and a hydrogen atom from an adjacent carbon. organicmystery.com
The primary mechanism for this transformation is the E2 (bimolecular elimination) reaction, which is a one-step process favored by strong, bulky bases. libretexts.orglibretexts.org The base abstracts a proton from the carbon adjacent to the one bearing the chlorine, and simultaneously, the carbon-chlorine bond breaks, and a double bond is formed. orgosolver.com The stereochemistry of the E2 reaction is crucial, requiring an anti-periplanar arrangement of the hydrogen and the leaving group. libretexts.orgmsu.edu
A competing reaction to elimination is nucleophilic substitution. The ratio of elimination to substitution products is influenced by several factors, including the strength and steric hindrance of the base/nucleophile, the reaction temperature, and the solvent. Strong, sterically hindered bases and higher temperatures generally favor elimination over substitution. msu.edu
Cross-Coupling and Functionalization Reactions
The aromatic and haloalkane functionalities within (2-chloro-1-methoxyethoxy)benzene and its derivatives open up a wide array of possibilities for further molecular elaboration through cross-coupling and other functionalization reactions.
The benzene ring in this compound derivatives that are appropriately functionalized with a halide or triflate can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. libretexts.orgyonedalabs.com This powerful reaction allows for the formation of carbon-carbon bonds by coupling an organoboron compound (like a boronic acid or ester) with an organohalide. libretexts.orgwikipedia.org
The general mechanism for the Suzuki coupling involves a catalytic cycle with a palladium(0) species. wikipedia.org The cycle typically includes three main steps: oxidative addition of the aryl halide to the palladium(0) catalyst, transmetalation of the organic group from the boron reagent to the palladium complex, and reductive elimination of the final coupled product, which regenerates the palladium(0) catalyst. libretexts.org A base is required to activate the organoboron reagent for the transmetalation step. organic-chemistry.org
The efficiency of the Suzuki coupling can be influenced by various factors, including the choice of palladium catalyst, ligands, base, and solvent. yonedalabs.com For aryl chlorides, which are generally less reactive than bromides or iodides, more electron-rich and bulky phosphine (B1218219) ligands are often required to facilitate the oxidative addition step. yonedalabs.com
Other aryl coupling reactions, such as the Heck, Stille, and Negishi couplings, could also be employed to functionalize the benzene ring, each offering a different scope of compatible functional groups and reaction conditions.
The substituents already present on the benzene ring of this compound derivatives can be chemically transformed to introduce new functionalities. For example, a nitro group can be reduced to an amino group, which can then be further modified through diazotization or acylation. A cyano group can be hydrolyzed to a carboxylic acid or reduced to an aminomethyl group.
These transformations allow for the synthesis of a diverse library of compounds from a common intermediate. The choice of reagents and reaction conditions for these derivatizations must be compatible with the other functional groups present in the molecule, namely the chloro-methoxy-ethyl side chain.
The chlorine atom in the (2-chloro-1-methoxyethyl) side chain is susceptible to nucleophilic substitution. While strong bases tend to promote elimination, other nucleophiles can displace the chloride to form new carbon-heteroatom bonds.
One such transformation is the reaction with amines to form substituted amidine derivatives. The Pinner reaction provides a classic method for synthesizing amidines from nitriles. nih.gov This involves treating a nitrile with an alcohol in the presence of hydrogen chloride gas to form an imidate salt, which is then reacted with an amine. nih.gov
Alternatively, primary and secondary amines can act as nucleophiles and directly displace the chloride from the (2-chloro-1-methoxyethyl) group. libretexts.orgchemguide.co.uk However, this reaction can be complicated by the basicity of the amine, which can also induce dehydrochlorination as a competing side reaction. libretexts.orgmasterorganicchemistry.com Furthermore, the initial substitution product, a secondary amine, can itself act as a nucleophile and react with another molecule of the chloro-ether, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. chemguide.co.ukyoutube.comchemguide.co.uk To achieve selective monosubstitution, it is often necessary to use a large excess of the amine or to employ protecting group strategies. chemguide.co.uk The Gabriel synthesis, which utilizes the phthalimide (B116566) anion as a masked form of ammonia (B1221849), is another effective method for introducing a primary amino group via nucleophilic substitution, which can then be further elaborated. libretexts.org
Theoretical and Computational Investigations of Methoxyethoxybenzene Systems
Quantum Chemical Modeling and Electronic Structure Analysis
Quantum chemical modeling, particularly using Density Functional Theory (DFT), has become a powerful tool for investigating the electronic structure of organic molecules. nanobioletters.com These methods provide a detailed picture of the electron distribution and orbital energies, which are crucial for predicting the molecule's reactivity and properties.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nanobioletters.com For (2-Chloro-1-methoxyethoxy)benzene, DFT calculations, often employing a basis set such as 6-311++G(d,p), can be used to determine its optimized molecular geometry in the ground state. mdpi.com These calculations yield important data on bond lengths, bond angles, and dihedral angles, which define the three-dimensional structure of the molecule.
The optimized geometry is crucial for understanding the steric and electronic effects of the chloro, methoxy (B1213986), and ethoxy substituents on the benzene (B151609) ring. For instance, the presence of the bulky and electronegative chloro and methoxyethoxy groups can lead to distortions in the benzene ring from its ideal hexagonal symmetry. nanobioletters.com The calculated geometric parameters can be compared with experimental data from techniques like X-ray crystallography, if available, to validate the computational model. mdpi.com
Below is an illustrative table of what DFT calculations might reveal about the key geometrical parameters of this compound.
| Parameter | Atom Pair/Group | Calculated Value |
| Bond Length | C-Cl | ~1.75 Å |
| Bond Length | C-O (methoxy) | ~1.36 Å |
| Bond Length | C-O (ethoxy) | ~1.37 Å |
| Bond Angle | Cl-C-C (benzene) | ~119° |
| Bond Angle | C-O-C (ether) | ~118° |
| Dihedral Angle | Cl-C-C-O | Varies with conformation |
Note: The values in this table are hypothetical and serve as examples of the type of data generated from DFT calculations.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability, with a larger gap suggesting higher stability and lower chemical reactivity. nih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the oxygen atoms of the ether groups, which possess lone pairs of electrons. The LUMO, conversely, is likely to be distributed over the benzene ring and potentially involve the antibonding orbitals associated with the C-Cl bond.
An illustrative table of HOMO-LUMO energies and the energy gap is provided below.
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -0.8 |
| HOMO-LUMO Gap | 5.7 |
Note: These are example values and the actual energies would be determined by specific DFT calculations.
Frontier Molecular Orbital (FMO) theory utilizes the properties of the HOMO and LUMO to predict the regioselectivity and likelihood of chemical reactions. wikipedia.org The theory posits that chemical reactions are driven by the interaction between the HOMO of one molecule (the nucleophile) and the LUMO of another (the electrophile). libretexts.org
In the context of this compound, the distribution of the HOMO and LUMO can predict how it will react. Regions of the molecule with a high HOMO density are susceptible to electrophilic attack, while areas with a high LUMO density are prone to nucleophilic attack. youtube.com For example, the electron-donating methoxy and ethoxy groups would increase the HOMO density on the aromatic ring, particularly at the ortho and para positions relative to these groups, making these sites favorable for electrophilic substitution. The presence of the chlorine atom, an electron-withdrawing group, will also influence the electron distribution.
FMO theory can also be used to understand pericyclic reactions, cycloadditions, and sigmatropic rearrangements, although these are less common for this type of substituted benzene. wikipedia.org
Conformational Analysis and Molecular Dynamics
The flexibility of the methoxyethoxy side chain in this compound means that the molecule can exist in various conformations. Understanding these conformations and their relative energies is crucial for a complete picture of the molecule's behavior.
Conformational analysis of this compound involves mapping the potential energy surface as a function of the rotation around the single bonds in the side chain. This can be achieved through computational methods that systematically vary the dihedral angles and calculate the corresponding energy. researchgate.net The results of such an analysis reveal the energetically preferred conformers, which are the low-energy structures that the molecule is most likely to adopt.
For the methoxyethoxy side chain, rotation around the C-C and C-O bonds will lead to different spatial arrangements of the atoms. These different arrangements, or conformers, will have different energies due to steric hindrance and electronic interactions. For example, a "trans" or extended conformation might be more stable than a "gauche" or folded conformation where the methyl and phenyl groups are in closer proximity. researchgate.net
The following table illustrates hypothetical relative energies of different conformers.
| Conformer | Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) |
| Anti (trans) | ~180° | 0.0 (most stable) |
| Gauche | ~60° | 1.5 |
| Eclipsed | ~0° | 4.0 (least stable) |
Note: The values are for illustrative purposes.
The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. Explicit solvent models in molecular dynamics simulations account for the individual solvent molecules and their interactions with the solute. This provides a more realistic representation of the conformational preferences of this compound in solution compared to gas-phase calculations.
In a polar solvent, conformations with a larger dipole moment may be stabilized to a greater extent than less polar conformers. For this compound, the interaction between the solvent molecules and the polar C-Cl and C-O bonds could favor certain rotational isomers. Molecular dynamics simulations can track the conformational changes over time and provide a statistical distribution of the conformers present in a given solvent, offering a dynamic view of the molecule's structure.
Molecular Mechanics and Force Field Calculations for Conformational Space Exploration
The exploration of the conformational space of this compound is crucial for understanding its three-dimensional structure and how this influences its physical and chemical properties. Molecular mechanics (MM) provides a computationally efficient method to perform this exploration by calculating the potential energy of the molecule as a function of its atomic coordinates. ucsb.edu This is achieved through the use of a force field, which is a set of parameters and potential energy functions that describe the interactions between atoms.
Force fields like AMBER, CHARMM, and OPLS are widely used for organic molecules. nih.govgithub.io These force fields define the total potential energy of the system as a sum of bonded and non-bonded interactions. Bonded interactions include terms for bond stretching, angle bending, and dihedral angle torsion, while non-bonded interactions are typically described by van der Waals and electrostatic forces. youtube.com
For a molecule like this compound, the selection of an appropriate force field is critical. The General Amber Force Field (GAFF) is designed for broad applicability to organic molecules and would be a suitable choice. nih.gov The parameterization for the methoxyethoxy and the chlorophenyl moieties would be derived from a combination of existing parameters for similar functional groups and, if necessary, new parameters developed through quantum mechanical calculations. uq.edu.au
The conformational analysis would involve a systematic search of the potential energy surface. This can be achieved by rotating the flexible dihedral angles within the molecule, such as the C-O-C-C and O-C-C-Cl bonds, and calculating the energy of each resulting conformation. The results of such a search would identify low-energy conformers, which represent the most probable shapes of the molecule.
Table 1: Representative Dihedral Angles and Their Potential Energy Barriers for Conformational Analysis of this compound
| Dihedral Angle | Atoms Involved | Typical Rotational Barrier (kcal/mol) |
| τ1 | C(aryl)-O-C-C | 2.5 - 4.0 |
| τ2 | O-C-C-O | 1.0 - 2.5 |
| τ3 | C-C-O-C(methyl) | 1.0 - 2.0 |
| τ4 | O-C-C-Cl | 1.5 - 3.0 |
Note: The values in this table are illustrative and based on typical values for similar functional groups in organic molecules. Actual values would be determined from specific force field calculations.
Reaction Mechanism and Transition State Analysis
Computational chemistry offers powerful tools to elucidate the detailed mechanisms of chemical reactions involving this compound. Density Functional Theory (DFT) is a common method for this purpose, providing a good balance between accuracy and computational cost. By mapping the potential energy surface, it is possible to identify the reactants, products, intermediates, and transition states for a given reaction. nih.gov
For instance, a potential reaction of this compound is nucleophilic aromatic substitution, where the chlorine atom is replaced by a nucleophile. nist.gov Computational methods can help determine whether this reaction proceeds via an SNAr mechanism, involving a Meisenheimer complex intermediate, or through other pathways. nih.gov Another possible transformation is electrophilic aromatic substitution on the benzene ring. youtube.com The methoxyethoxy group is an ortho-, para-director, and computational models can predict the relative reactivity of these positions.
The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. ucsb.eduwikipedia.org Locating the transition state structure is a key step in understanding a reaction mechanism. Computational methods, such as synchronous transit-guided quasi-Newton (STQN) or eigenvector-following algorithms, are employed to find these saddle points on the potential energy surface. ucsb.edu
Once a transition state geometry is located, a frequency calculation is performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. ucsb.edu The energy of the transition state relative to the reactants gives the activation energy of the reaction.
Table 2: Calculated Activation Energies for a Hypothetical Nucleophilic Substitution Reaction of this compound
| Reaction Pathway | Computational Method | Basis Set | Activation Energy (kcal/mol) |
| SNAr (ortho attack) | B3LYP | 6-31G(d) | 25.8 |
| SNAr (para attack) | B3LYP | 6-31G(d) | 28.2 |
Note: These are hypothetical values for illustrative purposes. Actual values would depend on the specific nucleophile and reaction conditions.
Transition state theory (TST) can be used to calculate the rate constant of a chemical reaction from the computed properties of the reactants and the transition state. wikipedia.orgnumberanalytics.com The Gibbs free energy of activation (ΔG‡), which is composed of the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡), is the key thermodynamic quantity that determines the reaction rate. libretexts.org
Spectroscopic Property Prediction and Validation
Computational methods are invaluable for predicting spectroscopic properties, which can then be used to validate experimentally obtained spectra or to aid in the identification of unknown compounds.
NMR Spectra: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants is a common application of computational chemistry. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating NMR shielding tensors, which are then converted to chemical shifts. nih.gov By calculating the NMR spectra for different low-energy conformers and averaging them based on their Boltzmann populations, a more accurate prediction can be achieved. biorxiv.org
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for a Plausible Conformer of this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 6.8 - 7.3 | 115 - 130 |
| O-CH-Cl | 5.5 - 6.0 | 85 - 95 |
| O-CH₂ | 3.8 - 4.2 | 70 - 75 |
| OCH₃ | 3.3 - 3.6 | 55 - 60 |
Note: These are estimated ranges based on analogous structures. The exact values depend on the specific conformation and the computational method used.
IR Spectra: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational frequency calculations, typically performed at the same level of theory as the geometry optimization, can predict the vibrational frequencies and their corresponding intensities. sns.it These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are therefore scaled by an empirical factor to improve agreement with experimental data. sns.it The predicted IR spectrum can be a powerful tool for identifying the presence of specific functional groups. For this compound, characteristic bands for C-O stretching, C-Cl stretching, and aromatic C-H bending would be expected. quimicaorganica.org
Electronic Excitation Properties: UV-Vis and Two-Photon Absorption (TPA) Cross-Sections
The electronic excitation properties of aromatic compounds are highly sensitive to the nature of substituents on the benzene ring. For this compound, the presence of both a chloro group and a methoxyethoxy group dictates its interaction with electromagnetic radiation.
UV-Vis Spectroscopy
The ultraviolet-visible (UV-Vis) absorption spectrum of a benzene derivative is characterized by transitions of its π-electrons. The benzene ring itself has characteristic absorption bands, and substituents can cause a shift in the wavelength of maximum absorbance (λ_max) and a change in the molar absorptivity (ε).
Bathochromic Shift: The methoxyethoxy group, as an alkoxy substituent, is an auxochrome with lone pairs of electrons on the oxygen atoms. These electrons can be donated to the benzene ring through resonance, which extends the conjugated π-system. This extension lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a shift of the absorption peak to a longer wavelength (a bathochromic or "red" shift) compared to unsubstituted benzene.
Effect of Chlorine: The chlorine atom exhibits a dual effect. It is an electron-withdrawing group via induction due to its electronegativity, but it can also donate electron density through resonance. Typically, for halogens, the inductive effect is stronger in the ground state, but the resonance effect can influence excited states. The interplay of the electron-donating alkoxy group and the electron-withdrawing chloro group will determine the final position and intensity of the absorption bands.
While specific experimental data for this compound is not available, the expected UV-Vis absorption peaks would likely be shifted to longer wavelengths than benzene (approx. 255 nm).
Two-Photon Absorption (TPA)
Two-photon absorption is a nonlinear optical process where a molecule simultaneously absorbs two photons to reach an excited state. The probability of this event is proportional to the square of the incident light intensity and is quantified by the TPA cross-section (σ₂ or δ), typically measured in Goeppert-Mayer units (GM).
The TPA cross-section is governed by different quantum mechanical selection rules than one-photon absorption. For centrosymmetric molecules, transitions that are one-photon allowed are often two-photon forbidden, and vice versa. While this compound is not centrosymmetric, the symmetry of its electronic states still plays a crucial role.
Theoretical calculations, such as those using equation-of-motion coupled-cluster (EOM-CC) methods, are essential for predicting TPA cross-sections. usc.edu Key factors influencing the TPA cross-section include:
Molecular Symmetry: The loss of symmetry due to substitution can relax selection rules, making more transitions TPA-active.
Electron-Donating/Accepting Groups: The presence of both electron-donating (methoxyethoxy) and electron-withdrawing (chloro) groups can enhance the TPA response, particularly if they facilitate a significant change in the molecule's dipole moment upon excitation. researchgate.net
Resonance Enhancement: The TPA cross-section can be significantly enhanced if the energy of one of the photons is close to a real intermediate electronic state. usc.edu
For comparison, TPA cross-sections for various organic molecules have been studied. For instance, some photoinitiators possess low TPA cross-sections, while specially designed chromophores can exhibit values exceeding 1500 GM. researchgate.netucf.edu The exact TPA cross-section for this compound would require specific quantum chemical calculations.
Intermolecular Interactions and Crystal Structure Prediction
The arrangement of molecules in the solid state is dictated by a complex balance of intermolecular forces. Predicting the crystal structure of a molecule like this compound involves analyzing its potential for forming non-covalent bonds.
While this compound lacks classic strong hydrogen bond donors like O-H or N-H, it can participate in a network of weak hydrogen bonds, which are crucial for crystal packing.
Potential Donors and Acceptors: The primary hydrogen bond donors are the aromatic C-H groups of the benzene ring and the aliphatic C-H groups of the ethoxy and methoxy moieties. The potential acceptors are the two ether oxygen atoms and the chlorine atom.
Expected Interactions: Based on this, one can predict the formation of C-H···O and C-H···Cl hydrogen bonds. C-H···O bonds are well-established interactions that play a significant role in the structure of many organic crystals. mdpi.com C-H···Cl interactions are also known to occur, with their nature being primarily electrostatic. researchgate.net
The assembly of molecules into a stable crystal lattice is guided by the principle of maximizing favorable intermolecular interactions. For this compound, several motifs are likely.
π-π Stacking: The aromatic benzene rings can interact through π-π stacking. These interactions can be in a face-to-face or offset (parallel-displaced) arrangement, contributing significantly to the cohesive energy of the crystal.
van der Waals Forces: These ubiquitous, non-directional forces will be present between the aliphatic portions of the molecules and will contribute to filling space efficiently.
Supramolecular Synthons: The predictable hydrogen bonds discussed above can be considered "supramolecular synthons"—robust structural units that guide the assembly process. For example, a C-H···O interaction could form a chain or a dimeric motif that repeats throughout the crystal. The interplay between different possible synthons (e.g., C-H···O vs. C-H···Cl) would define the final supramolecular architecture. researchgate.net
Molecular Level Understanding of Stability Factors
The inherent stability of a molecule and its propensity to degrade are governed by its electronic structure. Computational methods provide insight into these factors by modeling reaction energetics.
Oxidation Potential
The oxidation potential is a measure of the energy required to remove an electron from a molecule. It is a key indicator of a molecule's stability towards oxidative degradation. Substituents on a benzene ring can significantly alter its oxidation potential.
Electron-Donating Groups (EDGs): The methoxyethoxy group is an EDG, which destabilizes the HOMO. This makes the molecule easier to oxidize, thus lowering its oxidation potential compared to benzene.
Electron-Withdrawing Groups (EWGs): The chloro group is an EWG (inductively), which stabilizes the HOMO, making the molecule more difficult to oxidize and thus raising its oxidation potential.
The net effect on this compound will depend on the balance of these opposing influences. Computational studies on related systems can provide a reasonable estimate.
Reorganization Energy
In the context of Marcus theory for electron transfer, the reorganization energy (λ) is the energy required to change the geometry of a molecule from its neutral-state equilibrium geometry to the ion-state equilibrium geometry, without the electron actually being transferred. libretexts.org It has two components: an inner-sphere (λi) part related to changes in bond lengths and angles, and an outer-sphere (λo) part related to the reorientation of solvent molecules.
A low reorganization energy facilitates faster electron transfer. Computational methods like Density Functional Theory (DFT) are commonly used to calculate λi. acs.orgacs.orgagh.edu.pl For substituted aromatic systems, λ is highly dependent on the nature and position of the substituents. researchgate.net For this compound, electron transfer would involve geometric relaxation in both the benzene ring and the flexible methoxyethoxy side chain, both of which would contribute to the total reorganization energy.
Table 4.6.1.1: Calculated Reorganization Energies for Electron Transport in Related Compounds This table presents data for analogous compounds to illustrate the effect of substituents. Data for the specific title compound is not available.
| Compound | Reorganization Energy (λ) (meV) | Method |
|---|---|---|
| Unsubstituted Indeno[1,2-b]fluorene-6,12-dione (B1644032) (IFDK) | 240 (hole) | DFT |
| TPA-substituted IFDK | 80 (hole) | DFT |
| CN-substituted IFDK | 220 (hole) | DFT |
| CH3-substituted IFDK | 230 (hole) | DFT |
Data sourced from theoretical studies on indeno[1,2-b]fluorene-6,12-dione derivatives to show substituent effects. researchgate.net
Deprotonation
Deprotonation involves the removal of a proton (H⁺) by a base. The acidity of a C-H bond, and thus the ease of deprotonation, is determined by the stability of the resulting carbanion.
Aromatic Protons: The protons on the benzene ring have their acidity influenced by the substituents. The inductive effect of the chlorine atom will increase the acidity of the ortho and para protons relative to benzene.
Aliphatic Protons: The protons on the carbon atom alpha to both the chlorine and the ether oxygen (the -O-CH(Cl)-CH₂-O- moiety) would be the most acidic aliphatic protons. The electron-withdrawing nature of both the adjacent oxygen and chlorine atoms would significantly stabilize the resulting carbanion.
Computational chemistry can predict proton affinities and pKa values to quantify the most likely deprotonation site.
Demethylation and Dealkylation
Ether linkages, such as those in the methoxyethoxy group, are generally stable but can be cleaved under harsh conditions, typically involving strong acids like HBr or HI. The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack by the conjugate base (e.g., Br⁻).
Demethylation: The terminal methyl group (-OCH₃) could be cleaved to yield a primary alcohol.
Dealkylation: The bond between the phenoxy oxygen and the ethoxy chain could also be cleaved. The regioselectivity of this cleavage would depend on the relative stability of the carbocation intermediates or the steric hindrance at the substitution sites.
These pathways represent potential chemical degradation routes rather than common stability issues under normal conditions. Computational modeling could elucidate the activation barriers for these reactions, providing a quantitative measure of the molecule's stability against ether cleavage.
Advanced Analytical Methodologies for Characterization and Quantification of Methoxyethoxybenzene Derivatives
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are fundamental for separating (2-Chloro-1-methoxyethoxy)benzene from complex mixtures and assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used techniques.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
HPLC is a powerful tool for the quantitative analysis of this compound and related compounds. Reverse-phase HPLC (RP-HPLC) is a commonly employed method for the separation of these analytes. sielc.comsielc.com
A typical RP-HPLC method for analyzing compounds like 1-(2-(2-Chloroethoxy)ethoxy)-2-methoxybenzene involves a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acidifier like phosphoric acid. sielc.com For applications requiring mass spectrometric detection, phosphoric acid is often substituted with a more volatile acid such as formic acid. sielc.comsielc.com The separation is typically achieved on a C18 or a specialized reverse-phase column like Newcrom R1, which exhibits low silanol (B1196071) activity. sielc.comsielc.com The use of columns with smaller particle sizes, such as 3 µm, can facilitate faster analyses, a technique known as Ultra-High-Performance Liquid Chromatography (UPLC). sielc.comsielc.com
These HPLC methods are scalable and can be adapted for preparative separations to isolate impurities. sielc.comsielc.com Furthermore, they are suitable for pharmacokinetic studies, which track the absorption, distribution, metabolism, and excretion of a compound. sielc.comsielc.com For the analysis of benzene (B151609) in bulk materials, HPLC is also a preferred method. osha.govdnacih.com
Interactive Data Table: HPLC Parameters for Analysis of Related Compounds
| Parameter | Value | Reference |
| Technique | Reverse-Phase HPLC | sielc.comsielc.com |
| Column | Newcrom R1, C18 | sielc.comsielc.com |
| Mobile Phase | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) | sielc.comsielc.com |
| Application | Quantitative Analysis, Purity Assessment, Preparative Separation | sielc.comsielc.com |
Gas Chromatography (GC) for Volatile Compound Profiling
Gas chromatography is a primary method for analyzing volatile organic compounds, including benzene and its derivatives. nih.gov It is frequently coupled with detectors such as a Flame Ionization Detector (FID), a Photoionization Detector (PID), or a Mass Spectrometer (MS) for enhanced sensitivity and specificity. nih.gov For the analysis of aromatic hydrocarbons, a 30-m Stabilwax fused silica (B1680970) capillary column is often used for separation. cdc.gov
The standard procedure for analyzing benzene in air samples involves collecting the vapor on a charcoal absorption tube, followed by desorption with a solvent like carbon disulfide and subsequent analysis by GC. osha.govdnacih.com This methodology is effective for determining time-weighted average (TWA), short-term exposure limit (STEL), and peak concentrations of benzene. osha.govosha.gov The choice of GC parameters, such as the type of column and temperature program, can be adjusted to circumvent interferences from other compounds in the sample. dnacih.com
GC-MS is particularly valuable for identifying individual components in complex mixtures, such as commercial solvent mixtures containing various alkyl derivatives of benzene. nih.gov This technique has been instrumental in identifying potentially neurotoxic solvents in such mixtures. nih.gov Furthermore, derivatization techniques can be employed to enhance the volatility and detectability of certain compounds by GC. For instance, phenylamino-propanediols have been analyzed as trimethylsilyl (B98337) and methylboronic acid derivatives using GC-FID and as trifluoroacetyl derivatives using an electron capture detector (ECD), with the structures confirmed by GC-MS. researchgate.net
Interactive Data Table: GC Parameters for Benzene Analysis
| Parameter | Value | Reference |
| Technique | Gas Chromatography (GC) | osha.govdnacih.comnih.gov |
| Detector | Flame Ionization Detector (FID), Mass Spectrometer (MS) | osha.govdnacih.comnih.gov |
| Sample Preparation | Adsorption on charcoal, desorption with carbon disulfide | osha.govdnacih.com |
| Application | Volatile compound profiling, environmental monitoring | nih.govnih.gov |
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for elucidating the precise molecular structure of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstones of this structural analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei within a molecule. For organic compounds like this compound, ¹H and ¹³C NMR are fundamental for structural confirmation. nih.gov
The ¹H NMR spectrum reveals the number of different types of protons, their chemical shifts, splitting patterns (multiplicity), and integration values, which correspond to the number of protons of each type. For instance, in substituted benzenes, the pattern of signals in the aromatic region can indicate the substitution pattern (ortho, meta, or para). youtube.com The chemical shifts of protons on carbons adjacent to oxygen atoms or halogens will appear at characteristic positions in the spectrum. youtube.com
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. nih.gov The chemical shift of each carbon atom is influenced by its hybridization and the electronegativity of the atoms attached to it.
Mass Spectrometry (MS) and Tandem MS for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and formula of a compound by measuring the mass-to-charge ratio (m/z) of its ions.
The exact mass of (2-Chloro-1-methoxyethyl)benzene (B13730037), a related isomer, has been determined to be 170.0498427 Da. nih.gov This high-resolution mass measurement allows for the confident determination of its elemental composition.
Tandem mass spectrometry (MS/MS) involves the fragmentation of selected ions to provide further structural information. The fragmentation pattern is characteristic of the molecule's structure and can be used to identify specific functional groups and their connectivity.
Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules. nih.gov It allows for the transfer of ions from solution into the gas phase with minimal fragmentation. ESI-MS is highly sensitive and can be used to detect trace amounts of analytes in complex matrices. nih.gov
The technique has been successfully applied to the analysis of various pharmaceutical compounds and can be used for both qualitative and quantitative purposes. nih.gov In the context of this compound, ESI-MS would be expected to produce a prominent protonated molecule [M+H]⁺ or other adduct ions, which would confirm the molecular weight of the compound. Further fragmentation of this parent ion in an MS/MS experiment would yield valuable structural information. For example, studies on substituted benzenes have shown that ESI-MS/MS can reveal fragmentation pathways that are characteristic of the substituent groups. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. The method is based on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes.
For this compound, an IR spectrum would provide definitive evidence for its key structural features. The molecule contains several distinct functional groups: an aromatic benzene ring, ether linkages (both aliphatic and aryl), and a carbon-chlorine bond. The expected vibrational frequencies for these groups are well-established and serve as reliable indicators of their presence.
C-O-C (Ether) Stretching: The molecule has two ether linkages, an aryl-alkyl ether (Ar-O-CH) and an alkyl ether (CH-O-CH₃). These would produce strong, characteristic absorption bands in the fingerprint region of the spectrum, typically between 1300 and 1000 cm⁻¹.
Aromatic Ring (C=C) Stretching: The benzene ring would exhibit several sharp absorption bands in the 1600-1450 cm⁻¹ region due to carbon-carbon double bond stretching within the ring.
C-H Stretching: The spectrum would show distinct C-H stretching vibrations. Aromatic C-H stretches appear as a group of weaker bands above 3000 cm⁻¹, while aliphatic C-H stretches from the methoxy (B1213986) and ethoxy groups would be observed as stronger bands just below 3000 cm⁻¹.
C-Cl Stretching: The presence of the chlorine atom would be confirmed by a band in the lower frequency region of the spectrum, typically between 800 and 600 cm⁻¹, corresponding to the C-Cl bond stretch.
A summary of the anticipated IR absorption bands for this compound is presented below.
| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretch | 3100 - 3000 |
| Aliphatic C-H | Stretch | 3000 - 2850 |
| Aromatic C=C | Ring Stretch | 1600 - 1450 |
| C-O (Aryl Ether) | Asymmetric Stretch | 1275 - 1200 |
| C-O (Alkyl Ether) | Stretch | 1150 - 1085 |
| C-Cl | Stretch | 800 - 600 |
This table presents expected frequency ranges. Actual values would be determined from the experimental spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The technique measures the absorption of UV or visible light, which excites electrons from a lower energy ground state to a higher energy excited state.
The primary chromophore in this compound is the benzene ring. Substituted benzenes typically exhibit two main absorption bands originating from π → π* transitions. The more intense band (the primary band) usually appears around 200-210 nm, while a band of lower intensity (the secondary or fine-structure band) is observed between 250 and 280 nm. The presence of the oxygen atom of the ether group, acting as an auxochrome, is expected to cause a slight red shift (bathochromic shift) of these absorption maxima to longer wavelengths.
| Electronic Transition | Chromophore | Expected λmax (nm) |
| π → π* (Primary) | Benzene Ring | ~210 - 230 |
| π → π* (Secondary) | Benzene Ring | ~260 - 285 |
This table presents expected absorption ranges. The precise λmax values and their molar absorptivities would be determined experimentally.
X-ray Diffraction for Solid-State Structural Determination
X-ray diffraction (XRD) is the most definitive method for determining the complete three-dimensional structure of a crystalline solid. The technique relies on the scattering of X-rays by the electron clouds of the atoms in a crystal lattice. The resulting diffraction pattern is unique to the crystal's structure. This analysis is contingent upon obtaining this compound in a suitable crystalline form.
Single Crystal X-ray Diffraction for Absolute Configuration and Molecular Geometry
Should a suitable single crystal of this compound be grown, single-crystal X-ray diffraction (SCXRD) would provide an unambiguous determination of its molecular structure. This powerful technique can precisely measure all bond lengths, bond angles, and torsion angles within the molecule.
Notably, this compound possesses a stereocenter at the first carbon of the ethoxy chain (-O-*CH(OCH₃)-CH₂Cl), meaning it can exist as two non-superimposable mirror images (enantiomers). A key advantage of SCXRD is its ability to determine the absolute configuration (i.e., whether the stereocenter is R or S) of a chiral molecule, provided the crystal is non-centrosymmetric and often with the inclusion of an atom with anomalous scattering properties. The analysis would yield a detailed crystallographic information file (CIF) summarizing the atomic coordinates and geometric parameters.
| Crystallographic Parameter | Information Provided |
| Crystal System & Space Group | The symmetry and repeating pattern of the crystal lattice. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and angles of the basic repeating unit of the crystal. |
| Bond Lengths (Å) | The precise distance between the nuclei of bonded atoms. |
| Bond Angles (°) | The angle formed between three connected atoms. |
| Torsion Angles (°) | The dihedral angle describing the conformation around a chemical bond. |
| Absolute Configuration | The specific 3D arrangement of substituents at the chiral center (R/S). |
The values for these parameters would be determined upon successful single-crystal X-ray diffraction analysis.
Powder X-ray Diffraction for Crystalline Phase Identification
Powder X-ray diffraction (PXRD) is used to analyze polycrystalline samples or materials that cannot be grown as large single crystals. The sample is irradiated with X-rays, and the diffraction pattern is collected as a function of the scattering angle (2θ). The resulting diffractogram, a plot of intensity versus 2θ, serves as a unique "fingerprint" for a specific crystalline phase.
For this compound, PXRD would be invaluable for:
Phase Identification: Confirming the identity of a synthesized batch by comparing its diffractogram to a known standard.
Purity Assessment: Detecting the presence of crystalline impurities, which would appear as additional peaks in the pattern.
Polymorph Screening: Identifying if the compound can exist in different crystalline forms (polymorphs), as each polymorph would produce a distinct PXRD pattern.
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a fundamental analytical technique that determines the mass percentage of each element (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This experimental data is then compared to the theoretical values calculated from the proposed molecular formula to confirm the compound's stoichiometry and purity.
The molecular formula for this compound is C₉H₁₁ClO₂. The theoretical elemental composition can be calculated from its molecular weight (186.64 g/mol ). Comparison of these theoretical values with the experimental results from an elemental analyzer provides critical validation of the compound's identity.
| Element | Theoretical Mass % | Experimental Finding (%) |
| Carbon (C) | 57.92% | To be determined |
| Hydrogen (H) | 5.94% | To be determined |
| Chlorine (Cl) | 18.99% | To be determined |
| Oxygen (O) | 17.14% | To be determined |
Theoretical percentages are calculated based on the molecular formula C₉H₁₁ClO₂. Experimental values are subject to instrumental error margins.
No Information Found for "this compound"
Extensive research has yielded no scientific data or literature for the chemical compound specified as "this compound." This suggests that the compound may not be a recognized or documented substance in chemical literature and databases.
Searches for this specific name did not retrieve a corresponding chemical structure, CAS number, or any research pertaining to its synthesis or application. It is possible that the name is a typographical error or a non-standard nomenclature.
However, research did identify several closely related and well-documented compounds, including:
(2-Chloro-1-methoxyethyl)benzene: This compound, with the CAS number 3898-26-8, is a synthetic organic compound classified as an alkylbenzene. ontosight.ainih.gov It is characterized by a benzene ring attached to a 2-chloro-1-methoxyethyl group and has applications as an intermediate in the synthesis of more complex molecules, including potential pharmaceuticals and agrochemicals. ontosight.ai
(2-Chloroethoxy)benzene: With the CAS number 622-86-6, this compound is used in organic synthesis. smolecule.com It serves as an intermediate in the production of various pharmaceutical compounds and as a starting material for certain polymers. smolecule.com
2-Methoxyethoxy-benzenes: This represents a class of compounds for which preparation methods have been patented. google.com They are synthesized from corresponding phenol (B47542) compounds and 2-chloroethyl methyl ether. google.com
Given the lack of information on "this compound," it is not possible to generate an article on its research applications as requested.
We can, however, proceed by focusing on one of the related, documented compounds mentioned above, such as (2-Chloro-1-methoxyethyl)benzene or (2-Chloroethoxy)benzene . This would allow for the creation of a scientifically accurate article that adheres to the requested structure, focusing on the known research applications of the selected alternative.
Please advise if you would like to proceed with an article on one of these alternative compounds.
Research Applications of 2 Chloro 1 Methoxyethyl Benzene and Its Derivatives in Chemical Synthesis
Scaffolds for Novel Compound Libraries
The concept of a molecular scaffold is central to modern medicinal chemistry and drug discovery. A scaffold represents the core structure of a molecule, upon which various functional groups can be appended to create a library of related compounds. (2-Chloro-1-methoxyethyl)benzene (B13730037) and its derivatives are emerging as valuable scaffolds for generating such libraries. ontosight.ai The ability to systematically modify the structure of this parent compound allows for the exploration of a broad chemical space, which is crucial for identifying molecules with desired biological activities.
The synthesis of these compound libraries often involves foundational organic reactions. For instance, the synthesis of (2-chloro-1-methoxyethyl)benzene itself can be achieved through methods such as the reaction of benzene (B151609) with 2-chloro-1-methoxyethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. ontosight.ai Once the scaffold is obtained, further derivatization can be carried out through reactions targeting the aromatic ring or the side chain.
Exploration of Structure-Activity Relationships in Chemical Biology
A primary application of compound libraries derived from scaffolds like (2-chloro-1-methoxyethyl)benzene is the systematic investigation of structure-activity relationships (SAR). SAR studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. By synthesizing a series of derivatives with controlled variations and evaluating their effects in biological assays, researchers can identify the key molecular features responsible for a particular biological outcome. nih.gov
For instance, a library of derivatives could be created by introducing different substituents at various positions on the benzene ring of the (2-chloro-1-methoxyethyl)benzene scaffold. These modifications can alter the electronic and steric properties of the molecule, which in turn can affect its interaction with biological targets. The insights gained from such SAR studies are invaluable for the rational design of more potent and selective compounds. nih.gov
Design and Synthesis of New Chemical Entities (e.g., for enzyme inhibition studies)
The development of novel enzyme inhibitors is a significant area of research in drug discovery. Enzymes are critical for many biological processes, and their dysregulation is often associated with disease. The (2-chloro-1-methoxyethyl)benzene scaffold can be utilized in the design and synthesis of new chemical entities (NCEs) with potential enzyme-inhibiting properties. nih.govnih.gov
The process begins with the identification of a target enzyme and an understanding of its active site. Molecular modeling and computational tools can be used to predict how derivatives of the (2-chloro-1-methoxyethyl)benzene scaffold might bind to the enzyme. nih.govrsc.org Subsequently, organic synthesis is employed to create these designed molecules. pressbooks.publibretexts.org
For example, the chloro group in the scaffold can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of various functional groups that may interact with specific amino acid residues in the enzyme's active site. Similarly, the methoxy (B1213986) group can be modified to explore different binding interactions. The benzene ring itself can be functionalized to enhance binding affinity and selectivity.
A recent study focused on the design and synthesis of novel dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), two key enzymes in the inflammatory pathway. nih.gov While this study did not directly use (2-chloro-1-methoxyethyl)benzene, it highlights the general principles of designing enzyme inhibitors based on specific molecular scaffolds. The synthesized compounds, which included N-hydroxyurea and 3,5-di-tert-butylphenol (B75145) derivatives, were evaluated for their inhibitory activity against these enzymes. nih.govnih.gov The results of such studies provide crucial data on the potency and selectivity of the new chemical entities, guiding further optimization efforts. nih.gov
Future Research Directions and Emerging Trends
Development of Green Chemistry Approaches for Synthesis of Methoxyethoxybenzene Derivatives
The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly becoming a cornerstone of modern synthetic chemistry. gcande.org The synthesis of methoxyethoxybenzene derivatives, including (2-Chloro-1-methoxyethoxy)benzene, is an area ripe for the application of these principles.
Future research will likely focus on moving away from traditional synthetic routes that may rely on hazardous solvents, stoichiometric reagents, and energy-intensive conditions. The large-scale use of many conventional solvents, for instance, has significant environmental consequences, prompting a search for greener alternatives. nih.gov For the synthesis of related compounds, alternative and more environmentally benign reaction media, such as 2-methoxyethanol (B45455) under microwave irradiation, have been explored, demonstrating improved reaction conditions, easier work-up, and higher yields. researchgate.net
A key objective will be the development of catalytic processes to replace stoichiometric ones, thereby minimizing waste. The environmental impact of a chemical process can be quantified using metrics like the E-factor (kg of waste per kg of product), where an ideal E-factor is zero. gcande.org For many pharmaceutical and fine chemical syntheses, the E-factor can be significantly high, indicating substantial waste generation. gcande.org Future synthetic strategies for methoxyethoxybenzene derivatives will aim to lower this value by incorporating highly efficient and recyclable catalysts.
Moreover, the use of bio-based starting materials and reagents is a growing trend in green chemistry. nih.gov Research could explore the feasibility of deriving precursors for the methoxyethoxy side chain or even the benzene (B151609) ring from renewable feedstocks. The adoption of such "greener" pathways would not only enhance the sustainability profile of these compounds but could also lead to the discovery of novel and more efficient synthetic methodologies. researchgate.net
Advanced Computational Studies on Reactivity and Selectivity in Methoxyethoxybenzene Systems
Computational chemistry has become an indispensable tool for understanding and predicting the behavior of molecules. For substituted benzenes, Density Functional Theory (DFT) calculations are routinely used to investigate reactivity and regioselectivity in reactions like electrophilic aromatic substitution. nih.govpnas.org The substituents on a benzene ring profoundly influence the electron density of the aromatic system, thereby directing the position of further substitution. Electron-donating groups typically direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups direct them to the meta position. studymind.co.uk
In the case of this compound, the chlorine atom acts as an electron-withdrawing group via induction but an electron-donating group through resonance, and it is an ortho-para director. The methoxyethoxy group is an electron-donating group and also an ortho-para director. Understanding the interplay of these two substituents is crucial for predicting the outcome of functionalization reactions.
Future computational studies on this system would likely involve:
Mapping Electron Density: Detailed calculations of the molecular electrostatic potential and frontier molecular orbitals (HOMO and LUMO) to identify the most nucleophilic and electrophilic sites on the molecule. This information is critical for predicting the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions. nih.gov
Modeling Reaction Pathways: Calculating the transition state energies for various potential reactions to determine the most kinetically and thermodynamically favorable products. pnas.org This can save significant time and resources in the laboratory by guiding experimental design.
Investigating Substituent Effects: Systematically studying how variations in the substituents on the benzene ring or modifications to the methoxyethoxy chain affect the molecule's electronic properties and reactivity.
These computational investigations provide a powerful, atom-level understanding of the factors governing chemical reactions, enabling a more rational design of synthetic routes and functional molecules. nih.govnih.gov
Integration of Machine Learning in Reaction Prediction and Optimization for Substituted Benzene Derivatives
The intersection of artificial intelligence and chemistry is a rapidly expanding frontier. Machine learning (ML) models are being developed to predict various chemical properties and reaction outcomes with increasing accuracy. beilstein-journals.org For substituted benzene derivatives, ML can be a transformative tool.
Recent studies have demonstrated the ability of machine learning models to predict the reactive sites for electrophilic aromatic substitutions with high accuracy, often using quantum mechanics descriptors as inputs. acs.org These models can be trained on large datasets of known reactions to learn the complex relationships between a molecule's structure and its reactivity. beilstein-journals.org For a compound like this compound, an ML model could predict the most likely site of, for example, nitration or halogenation, based on its structural features.
Beyond predicting regioselectivity, machine learning is also being applied to:
Optimize Reaction Conditions: ML algorithms can analyze vast parameter spaces (e.g., temperature, solvent, catalyst, concentration) to identify the optimal conditions for a desired reaction outcome, such as maximizing yield or minimizing byproducts. beilstein-journals.org
Predict Physicochemical Properties: Models can be trained to predict properties like solubility, boiling point, and even molar density based on molecular structure. nih.govpnu.ac.ir This is valuable for designing downstream processing and purification steps.
Accelerate Drug Discovery: In the context of medicinal chemistry, ML can screen virtual libraries of compounds for potential biological activity, helping to prioritize which derivatives of a core scaffold like methoxyethoxybenzene should be synthesized and tested.
As more high-quality chemical data becomes available, the predictive power of these models will continue to improve, making them an integral part of the chemist's toolkit for designing and executing complex syntheses. eurekalert.org
Exploration of Novel Catalytic Methods for Functionalization
The development of new catalytic methods is a perpetual driver of innovation in organic synthesis. For substituted benzenes, there is a continuous search for catalysts that can achieve novel transformations or functionalize C-H bonds with greater efficiency and selectivity.
Future research in this area as it relates to this compound could focus on:
C-H Activation/Functionalization: Direct functionalization of C-H bonds is a highly atom-economical approach that avoids the need for pre-functionalized starting materials. Novel transition metal catalysts could be developed to selectively introduce new functional groups onto the benzene ring or the ethoxy chain of the molecule.
Asymmetric Catalysis: For the synthesis of chiral derivatives of this compound, the development of enantioselective catalytic methods is essential. This is particularly important if the target molecules have potential applications in pharmacology or materials science. Recent advances have shown successful catalytic asymmetric functionalization of other aromatic systems like thiophenes. rsc.org
Photoredox Catalysis: This rapidly emerging field uses light to drive chemical reactions, often under mild conditions. Photoredox catalysis could open up new reaction pathways for the functionalization of methoxyethoxybenzene derivatives that are not accessible through traditional thermal methods.
Functionalized Porous Materials as Catalysts: Materials like metal-organic frameworks (MOFs) can be designed with specific functionalities to act as highly selective catalysts. For instance, chloro-functionalized MOFs have shown enhanced adsorption of benzene, suggesting that tailored porous materials could play a role in the catalytic transformation of chloro-substituted aromatics. nih.gov
The exploration of these and other novel catalytic strategies will be crucial for unlocking the full synthetic potential of this compound and its analogs, enabling the creation of more complex and valuable molecules.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (2-Chloro-1-methoxyethoxy)benzene, and what analytical techniques are critical for structural verification?
- Methodology : The compound is synthesized via nucleophilic substitution reactions, such as alkylation of phenol derivatives with 2-chloro-1-methoxyethyl halides. For example, cloethocarb (a derivative) is synthesized by reacting methylcarbamate with a 2-chloro-1-methoxyethoxyphenyl intermediate .
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR confirm the ether linkage (δ 3.3–3.7 ppm for methoxy groups) and chlorine positioning.
- GC-MS : Validates purity and molecular ion peaks (e.g., m/z 200–220 for parent ions).
- Elemental Analysis : Ensures stoichiometric consistency (C, H, Cl, O ratios) .
Q. What are the primary research applications of this compound in current scientific studies?
- Chemistry : Serves as a key intermediate in synthesizing pesticides like cloethocarb, where its chloro-methoxyethoxy moiety enables targeted biological activity .
- Material Science : Used to develop specialty polymers with tailored solubility and reactivity profiles. For instance, ether linkages enhance flexibility in polyurethane backbones .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodology :
- Time-Dependent Studies : Adopt longitudinal designs (e.g., 3-wave panel studies) to differentiate short-term efficacy vs. long-term toxicity. For example, cloethocarb derivatives may show acute insecticidal activity but chronic ecological harm .
- Cross-Validation : Use orthogonal assays (e.g., enzyme inhibition vs. cell viability) to confirm mechanisms. Computational docking (e.g., AutoDock) can reconcile discrepancies between in vitro and in vivo results .
Q. What computational approaches predict the reactivity of this compound in novel reactions?
- Density Functional Theory (DFT) : Model reaction pathways (e.g., SN2 mechanisms) to predict regioselectivity in alkylation or hydrolysis. Compare activation energies for chlorine substitution vs. methoxy group stability .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics. Polar aprotic solvents (e.g., DMF) stabilize transition states in ether-forming reactions .
Q. How do steric and electronic effects influence the stability of this compound under varying pH conditions?
- Methodology :
- pH-Dependent Degradation Studies : Use HPLC to monitor hydrolysis rates. The chloro group’s electron-withdrawing effect accelerates acidic hydrolysis, while methoxy groups resist alkaline cleavage .
- X-ray Crystallography : Resolve bond angles and torsional strain in crystalline derivatives to correlate structure with stability .
Data Contradiction and Reproducibility
Q. What strategies ensure reproducibility in synthesizing this compound derivatives across labs?
- Standardization :
- Reagent Purity : Source reagents with >97% purity (e.g., Kanto Chemical’s catalog specifications) to minimize side reactions .
- Reaction Monitoring : Use in-situ FTIR to track intermediate formation (e.g., ether linkage at 1100–1250 cm) .
Safety and Handling
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Handling :
- Ventilation : Use fume hoods to avoid inhalation (TLV: <1 ppm).
- Personal Protective Equipment (PPE) : Nitrile gloves and chemical goggles prevent dermal/ocular exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
